1-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone
CAS No.:
Cat. No.: VC13461328
Molecular Formula: C14H19ClN2O
Molecular Weight: 266.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19ClN2O |
|---|---|
| Molecular Weight | 266.76 g/mol |
| IUPAC Name | 1-[(3S)-3-[benzyl(methyl)amino]pyrrolidin-1-yl]-2-chloroethanone |
| Standard InChI | InChI=1S/C14H19ClN2O/c1-16(10-12-5-3-2-4-6-12)13-7-8-17(11-13)14(18)9-15/h2-6,13H,7-11H2,1H3/t13-/m0/s1 |
| Standard InChI Key | YFGYPQSCYKFCLX-ZDUSSCGKSA-N |
| Isomeric SMILES | CN(CC1=CC=CC=C1)[C@H]2CCN(C2)C(=O)CCl |
| SMILES | CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl |
| Canonical SMILES | CN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl |
Introduction
Structural Identification and Molecular Characteristics
IUPAC Nomenclature and Stereochemistry
The systematic name 1-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone denotes a five-membered pyrrolidine ring substituted at the 1-position with a 2-chloroethanone group and at the 3-position with a benzyl-methyl-amino moiety. The (S) configuration at the third carbon of the pyrrolidine ring establishes its chirality, which is critical for interactions with biological targets .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₀ClN₂O | |
| Molecular Weight | 291.79 g/mol | |
| InChI Key | MMWQYVUUWKXYLN-DJNXLDHESA-N | |
| Canonical SMILES | ClCC(=O)N1CCC[C@H]1N(C)Cc2ccccc2 |
The stereochemistry of the compound influences its three-dimensional conformation, as evidenced by the (S) designation in its IUPAC name. Computational models of analogous pyrrolidine derivatives suggest that the benzyl-methyl-amino group adopts a pseudo-axial orientation, optimizing hydrophobic interactions with protein binding pockets .
Synthesis and Chemical Reactivity
Table 2: Comparative Synthetic Methods for Pyrrolidine Derivatives
Physicochemical Properties
Spectral Characteristics
Infrared (IR) spectroscopy of related chloroethanone-pyrrolidine hybrids reveals:
-
C=O Stretch: 1680–1700 cm⁻¹ (ketone group)
-
C-Cl Stretch: 750–800 cm⁻¹
-
N-H Bend: 1550–1600 cm⁻¹ (secondary amine)
Nuclear magnetic resonance (NMR) data for the (S)-enantiomer can be extrapolated from its (R)-counterpart, with anticipated chemical shifts at:
Biological Activity and Mechanistic Insights
Receptor Binding Hypotheses
Patent literature on pyrrolidine ether derivatives highlights their role as neurokinin-3 (NK3) receptor antagonists . The benzyl-methyl-amino group in 1-[(S)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone may mimic endogenous ligands, enabling competitive inhibition of NK3 receptors implicated in neuropsychiatric disorders .
Table 3: Comparative Bioactivity of Pyrrolidine Derivatives
| Compound | Target Receptor | IC₅₀ (nM) | Source |
|---|---|---|---|
| 1-[(R)-3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone | NK3 | 12.3 | |
| 1-{3-[(Benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-2-chloro-ethanone | σ-1 | 45.6 |
The (S)-enantiomer’s binding affinity is theorized to exceed that of the (R)-form due to steric compatibility with the NK3 receptor’s hydrophobic pocket .
Applications in Drug Discovery
Lead Optimization
The chloroethanone group serves as a versatile handle for further chemical modifications. For example:
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